Enhanced In Silico Binding Affinity to Circadian Clock Proteins vs. Melatonin, Indomethacin, and 5-Chloro Analog
In a comprehensive molecular docking and MM/PBSA study, 5-fluoro-2-benzoxazolone demonstrated substantially more negative binding free energies (ΔG, kcal/mol) across five core clock proteins (CLOCK:BMAL1, PER1, PER2, CRY1, CRY2) compared to both the reference analgesic molecules melatonin and indomethacin, and the 5-chloro and 5-bromo congeners [1]. The 5-fluoro derivative, along with its 5-nitro counterpart, ranked among the top-performing ligands, showing statistically significant higher affinities than the control group across multiple targets. This enhanced binding profile positions the 5-fluoro compound as a privileged scaffold for developing chronotherapeutic analgesics that target circadian rhythm dysregulation.
| Evidence Dimension | Binding free energy (ΔG, kcal/mol) to clock proteins (in silico) |
|---|---|
| Target Compound Data | 5-fluoro-2-benzoxazolone: More negative ΔG than melatonin and indomethacin across CLOCK:BMAL1, PER1, PER2, CRY1, CRY2; among the top two performers together with 5-nitro derivative. |
| Comparator Or Baseline | Melatonin (reference ligand); Indomethacin (reference NSAID); 5-chloro-2-benzoxazolone; 5-bromo-2-benzoxazolone; unsubstituted 2(3H)-benzoxazolone. |
| Quantified Difference | Statistically significant improvement in binding affinity (p < 0.05) for 5-fluoro vs. reference molecules and vs. 5-chloro/5-bromo congeners; exact ΔG values reported in Table 1 and Table 2 of the source publication. |
| Conditions | AutoDock Vina molecular docking; MM/PBSA binding free energy calculations; 100 ns MD simulations; PDB IDs: 4F3L, 4DJ2, 3GDI, 7DLI, 7V8Y (Mus musculus clock proteins). |
Why This Matters
Procurement of 5-fluoro-2-benzoxazolone rather than the 5-chloro analog enables access to a distinct target engagement profile at clock proteins, supporting chronotherapeutic drug discovery programs where circadian regulation of pain is a therapeutic goal.
- [1] Exploring the Therapeutic Potential of Benzoxazolone Derivatives on the Circadian Clock: An In Silico and Hypothetical Approach. Chronobiology in Medicine, 2024, 6(2), 71-82. DOI: 10.33069/cim.2024.0012. View Source
